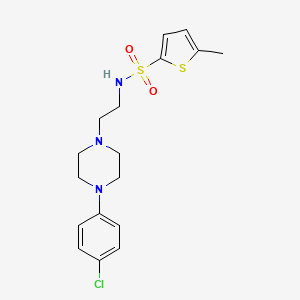

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-5-methylthiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-5-methylthiophene-2-sulfonamide, also known as TAK-063, is a novel and potent antipsychotic drug that has been developed for the treatment of schizophrenia. It was first synthesized by researchers at Takeda Pharmaceutical Company Limited in Japan. TAK-063 has shown promising results in preclinical studies and is currently undergoing clinical trials.

Scientific Research Applications

Antimicrobial and Antifungal Applications

Several studies have synthesized derivatives of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-5-methylthiophene-2-sulfonamide to explore their antimicrobial and antifungal properties. For instance, a series of bifunctional sulfonamide-amide derivatives demonstrated significant in vitro antibacterial and antifungal activities against a variety of bacterial and fungal strains, suggesting potential for treating microbial infections (Abbavaram & Reddyvari, 2013). Additionally, novel derivatives synthesized for antimicrobial purposes showed potent inhibitory activity against Gram-positive and Gram-negative bacteria, indicating their relevance in combating bacterial infections (Krishnamurthy et al., 2011).

Anticancer Activities

Research into the anticancer activities of sulfonamide derivatives, including those related to this compound, has yielded promising results. Some derivatives have been evaluated for their anticancer potential against various human cancer cell lines, revealing that certain compounds exhibit significant activity and could serve as leads for the development of new anticancer agents (Sharma et al., 2014; El Abbouchi et al., 2020).

Antiviral Applications

The synthesis of sulfonamide derivatives has also explored their potential antiviral applications. Compounds synthesized from 4-chlorobenzoic acid showed anti-tobacco mosaic virus activity, suggesting a possible avenue for the development of new antiviral agents (Chen et al., 2010).

Multifunctional Applications

In addition to specific antimicrobial and anticancer activities, some derivatives of this compound have been synthesized to serve multifunctional purposes, such as antioxidants for the treatment of age-related diseases, including cataract, macular degeneration, and Alzheimer's dementia, showcasing the broad applicability of these compounds in medicinal chemistry (Jin et al., 2010).

Mechanism of Action

Target of Action

The primary target of this compound is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors.

Mode of Action

This compound acts as a potent, selective D4 dopamine receptor ligand . Ligands are molecules that bind to other (usually larger) molecules. In this case, the compound binds to the D4 dopamine receptor, which can trigger or block the receptor’s function.

Pharmacokinetics

It’s noted that the compound is soluble in dmso , which could potentially affect its bioavailability and distribution.

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, its solubility in DMSO suggests that the presence of DMSO could impact its distribution and availability to target cells. Additionally, factors such as pH, temperature, and the presence of other molecules could potentially affect its stability and activity.

Biochemical Analysis

Biochemical Properties

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-5-methylthiophene-2-sulfonamide has been identified as a potent and selective ligand for the D4 dopamine receptor . This suggests that it may interact with this receptor in the brain, potentially influencing neurotransmission .

Cellular Effects

Its interaction with the D4 dopamine receptor suggests that it could influence cellular processes related to dopamine signaling .

Molecular Mechanism

The molecular mechanism of action of this compound is likely related to its interaction with the D4 dopamine receptor . By binding to this receptor, it could influence the activity of downstream signaling pathways .

Metabolic Pathways

Its interaction with the D4 dopamine receptor suggests that it could be involved in dopamine metabolism .

Subcellular Localization

Given its interaction with the D4 dopamine receptor, it is likely to be found in regions of the cell where this receptor is present .

properties

IUPAC Name |

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-5-methylthiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22ClN3O2S2/c1-14-2-7-17(24-14)25(22,23)19-8-9-20-10-12-21(13-11-20)16-5-3-15(18)4-6-16/h2-7,19H,8-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPDUXXJXLPEMAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2983302.png)

![N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)-2-thiophenecarboxamide](/img/structure/B2983314.png)

![N-benzyl-7-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-N-ethyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2983318.png)

![6-Phenyl-2-[1-(pyridine-3-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2983319.png)

![6-(4-chloro-3-nitrophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2983323.png)